molecular formula C11H19NO3 B13911898 Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13911898
M. Wt: 213.27 g/mol
InChI Key: UTIYDNAIHWABOU-GZMMTYOYSA-N
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Description

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxymethyl pyridine.

    Intermediate Formation: Through a series of reactions, including protection and functional group transformations, an intermediate compound is formed.

    Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.

    Final Product:

Chemical Reactions Analysis

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.

    Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound features a different ring system and a bromine substituent.

    Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different bicyclic structure and an aminomethyl group

These comparisons highlight the uniqueness of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[41

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1

InChI Key

UTIYDNAIHWABOU-GZMMTYOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)O

Origin of Product

United States

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